(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c27-21(14-7-17-5-10-19(11-6-17)26(29)30)23-24-22(28)18-8-12-20(13-9-18)33(31,32)25-15-3-1-2-4-16-25/h5-14H,1-4,15-16H2,(H,23,27)(H,24,28)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQAPKHUTNPQFD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide, identified by CAS number 1321930-32-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant structure-activity relationships (SAR).
- Molecular Formula : CHNOS
- Molecular Weight : 472.5 g/mol
- Structure : The compound features a hydrazide moiety linked to an azepane sulfonamide and an acrylamide derivative, which contributes to its reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in terms of its inhibitory effects on specific enzymes and cellular pathways. Notably, it has been tested for its activity as an inhibitor of acid ceramidase.
Inhibition of Acid Ceramidase
Recent studies have demonstrated that this compound acts as a potent inhibitor of acid ceramidase, with an IC value reported at 3.2 nM in cell lysate assays. This compound's mechanism involves covalent modification of the enzyme's active site cysteine residue, leading to irreversible inhibition .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the hydrazide and acrylamide portions significantly affect the compound's potency. For example:
- Acrylamide Substituents : Variations in the nitrophenyl group influence binding affinity and selectivity towards acid ceramidase.
- Hydrazide Modifications : Altering the hydrazide nitrogen can enhance or diminish inhibitory activity.
Case Study 1: Efficacy in Cellular Models
In vitro studies using human cancer cell lines have shown that treatment with this compound results in decreased cell viability and proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .
Case Study 2: In Vivo Studies
Animal models treated with this compound demonstrated significant tumor reduction when compared to control groups. The pharmacokinetic profile suggests adequate bioavailability, making it a candidate for further clinical development.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 472.5 g/mol |
| Acid Ceramidase IC | 3.2 nM |
| Inhibition Type | Covalent Inhibition |
| Cancer Cell Line Tested | Yes |
| Animal Model Results | Tumor Reduction Observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
- Substituents: Varied aryl groups (naphthalen-2-yl, o-tolyl, m-tolyl, p-tolyl).
- Core Structure: Benzohydrazide with dihydro-pyrazole rings.
- Key Differences: Lack sulfonamide and azepane groups; instead, they feature methoxybenzylidene and naphthalene moieties.
N′-[(E)-(4-Nitrophenyl)methylene]benzenesulfonohydrazide (): Substituents: 4-Nitrophenyl and benzenesulfonohydrazide. Structural Overlap: Shares the nitro group and sulfonamide linkage but lacks the azepane and acryloyl groups.
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(4-nitrophenyl)methylene]acetohydrazide ():
- Substituents: Benzimidazole-thioether and 4-nitrophenyl groups.
- Comparison: Contains a sulfanyl-acetohydrazide instead of a benzohydrazide core.
Structural Impact:
Physicochemical Properties
- Melting Points : H18–H22 exhibit high melting points (230–245°C) due to aromatic stacking, suggesting the target compound may have a lower melting point due to the flexible azepane ring .
- Solubility : The azepane group likely improves solubility in organic solvents compared to purely aromatic analogs .
Spectral Data and Characterization
- IR Spectroscopy: Expected peaks for C=O (∼1640 cm⁻¹, acryloyl), S=O (∼1150 cm⁻¹, sulfonamide), and NO₂ (∼1520 cm⁻¹) .
- NMR : Distinct signals for azepane protons (δ 1.5–2.5 ppm, multiplet) and acryloyl doublet (δ 5.8–7.6 ppm, J ≈ 13 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
